Cas no 1179425-67-2 (N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride)

N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
- N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- F2704-0387
- 1179425-67-2
- AKOS016395558
-
- インチ: 1S/C20H21ClN6O.ClH/c1-14-5-7-16(8-6-14)22-18-24-19(23-17-4-2-3-15(21)13-17)26-20(25-18)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
- InChIKey: WOKYZXJHYBXGKK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC1N=C(NC2C=CC(C)=CC=2)N=C(N=1)N1CCOCC1.Cl
計算された属性
- せいみつぶんしりょう: 432.1232147g/mol
- どういたいしつりょう: 432.1232147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 472
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2704-0387-2mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-4mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-10mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-50mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-10μmol |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-20μmol |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-3mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-25mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-40mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2704-0387-100mg |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride |
1179425-67-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochlorideに関する追加情報
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine Hydrochloride (CAS No. 1179425-67-2): A Comprehensive Overview
N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179425-67-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazines and is characterized by its unique molecular structure, which includes a triazine core and functional groups such as chlorophenyl, methylphenyl, and morpholine moieties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
The molecular formula of N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is C19H20Cl2N6O and its molecular weight is 395.30 g/mol. The compound's chemical structure features a central triazine ring with two amine substituents at the 2 and 4 positions, which are further functionalized with a 3-chlorophenyl group and a 4-methylphenyl group. The morpholine moiety at the 6 position adds to the compound's complexity and contributes to its pharmacological properties.
Recent studies have explored the pharmacological activities of N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride. One notable area of research is its antitumor activity. In vitro and in vivo experiments have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
In addition to its antitumor properties, N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has shown promise in neurodegenerative diseases. Preclinical studies have indicated that the compound can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for these conditions.
The pharmacokinetic properties of N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has a moderate plasma half-life, which suggests that it could be formulated into sustained-release dosage forms for prolonged therapeutic effects.
Toxicity studies on N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride have revealed that it has a relatively low toxicity profile. In animal models, no significant adverse effects were observed at therapeutic doses. However, higher doses led to mild liver enzyme elevations and gastrointestinal disturbances. These findings underscore the importance of dose optimization in clinical settings to ensure safety and efficacy.
The clinical development of N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is currently underway. Phase I clinical trials have been completed with promising results in terms of safety and tolerability. Phase II trials are ongoing to evaluate the compound's efficacy in specific patient populations. The primary endpoints of these trials include tumor response rates, progression-free survival (PFS), and overall survival (OS).
In conclusion, N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179425-67-2) represents a promising candidate for the treatment of various diseases due to its unique chemical structure and multifaceted pharmacological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential as a valuable addition to the pharmaceutical arsenal.
1179425-67-2 (N2-(3-chlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride) 関連製品
- 45234-02-4(H-Lys-Glu-Oh)
- 2172305-98-3(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid)
- 71821-98-2(2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid)
- 2228440-98-8(2-methyl-2-(1-methyl-1H-indol-6-yl)propanal)
- 2110292-85-6(3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid)
- 1172507-41-3(N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 894008-06-1(ethyl 4-(2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamido)benzoate)
- 1156225-85-2(2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline)
- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)
- 1049571-45-0(N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)




